Norzeatin riboside

Description

Historical Context of Nicotinamide (B372718) Riboside Discovery as a Key NAD+ Precursor

The journey to understanding Nicotinamide Riboside's role began with early studies on pellagra, a disease resulting from NAD+ deficiency. wikipedia.org In 1937, Conrad Elvehjem identified niacin (vitamin B3) as the curative agent for pellagra, establishing the link between this vitamin and NAD+ levels. wikipedia.orgaboutnad.com For decades, niacin and nicotinamide were the recognized primary precursors for NAD+ synthesis in eukaryotes. wikipedia.orgresearchgate.net

A significant advancement in the field occurred in 2004 when the laboratory of Charles Brenner discovered a novel pathway for NAD+ synthesis originating from Nicotinamide Riboside. aboutnad.comnih.gov This research identified NR as an additional and potent NAD+ precursor in eukaryotes, including humans. wikipedia.orgresearchgate.net The discovery of specific kinases, nicotinamide riboside kinases (NRKs), that phosphorylate NR to nicotinamide mononucleotide (NMN), revealed a new route to NAD+ that bypasses previously known biosynthetic pathways. wikipedia.orgtandfonline.com This finding established NR as a unique and important player in NAD+ metabolism. nih.gov

Foundational Role of Nicotinamide Adenine (B156593) Dinucleotide (NAD+) in Eukaryotic Cellular Biology

Nicotinamide Adenine Dinucleotide (NAD+) is a fundamental coenzyme present in all living cells and is essential for a multitude of biological processes. wikipedia.orgmetwarebio.comresearchgate.net Its primary and most well-known function is as a crucial agent in redox reactions, where it acts as an electron carrier. wikipedia.orgpromegaconnections.com In its oxidized form, NAD+, it accepts electrons from molecules during metabolic processes like glycolysis and the citric acid cycle, becoming reduced to NADH. nih.govnih.gov This NADH then donates these electrons to the electron transport chain, a process that drives the synthesis of adenosine (B11128) triphosphate (ATP), the main energy currency of the cell. promegaconnections.comnih.gov

Beyond its role in energy metabolism, NAD+ serves as a critical substrate for several families of enzymes. nih.govmdpi.comahajournals.org These include:

Sirtuins: A class of proteins that use NAD+ to remove acetyl groups from other proteins, playing a key role in gene expression, DNA repair, and cellular stress responses. mdpi.comimrpress.com

Poly(ADP-ribose) polymerases (PARPs): These enzymes are involved in DNA repair and the maintenance of genomic stability, consuming NAD+ in the process. nih.govimrpress.com

cADP-ribose synthases (CD38 and CD157): These enzymes use NAD+ to produce cyclic ADP-ribose, a second messenger molecule involved in calcium signaling. mdpi.comimrpress.com

The diverse functions of NAD+ highlight its central role in maintaining cellular homeostasis, regulating metabolism, and influencing processes such as aging and DNA repair. promegaconnections.comnih.govahajournals.org

Unique Position of Nicotinamide Riboside Among NAD+ Precursors and B3 Vitamins

Nicotinamide Riboside holds a distinct position among the various forms of vitamin B3 and other NAD+ precursors, which include nicotinic acid (NA) and nicotinamide (NAM). mdpi.comtruniagen.com While all are precursors to NAD+, they utilize different metabolic pathways. nih.govwearefeel.com NA is converted to NAD+ via the Preiss-Handler pathway, and NAM is incorporated through a salvage pathway involving the enzyme nicotinamide phosphoribosyltransferase (NAMPT). nih.govfrontiersin.org

NR, however, utilizes a unique two-step or three-step pathway involving nicotinamide riboside kinases (NRK1 and NRK2) to be converted into NMN, which is then transformed into NAD+. nih.govwikipedia.org This pathway is considered highly efficient and can elevate NAD+ levels significantly. truniagen.comcaldic.com

A key advantage of NR over other B3 vitamins is its favorable side-effect profile. nih.gov High doses of nicotinic acid can cause an uncomfortable skin flushing, a side effect not associated with NR or nicotinamide. truniagen.comjinfiniti.com Furthermore, NR is considered a potent NAD+ booster, with studies showing its ability to effectively increase intracellular NAD+ concentrations. mdpi.comcaldic.com This unique metabolic route and efficacy distinguish Nicotinamide Riboside from other NAD+ precursors. nih.govcaldic.com

Data Tables

Table 1: Key Discoveries in NAD+ and Nicotinamide Riboside Research

| Year | Discovery | Key Researcher(s) | Significance |

|---|---|---|---|

| 1906 | Discovery of NAD+ (then called coenzyme I) | Arthur Harden & William John Young | Identified a key factor in fermentation, laying the groundwork for understanding cellular metabolism. aboutnad.com |

| 1937 | Identification of Niacin (Vitamin B3) as a cure for pellagra | Conrad Elvehjem | Established the link between a specific vitamin and the prevention of an NAD+ deficiency disease. wikipedia.org |

| 1958 | Discovery of the Preiss-Handler pathway | Jack Preiss & Philip Handler | Elucidated the metabolic pathway for converting nicotinic acid to NAD+. aboutnad.comwikipedia.org |

| 2004 | Discovery of the Nicotinamide Riboside kinase pathway | Charles Brenner & colleagues | Revealed a novel and independent pathway for NAD+ synthesis from NR in eukaryotes. aboutnad.comnih.govwikipedia.org |

Table 2: Comparison of Major NAD+ Precursors

| Precursor | Common Name(s) | Metabolic Pathway | Key Enzyme(s) | Associated Side Effects |

|---|---|---|---|---|

| Nicotinic Acid | Niacin | Preiss-Handler Pathway | NAPRT | Flushing at high doses. jinfiniti.comamerigoscientific.com |

| Nicotinamide | Niacinamide | Salvage Pathway | NAMPT | Generally well-tolerated. wearefeel.comjinfiniti.comjinfiniti.com |

| Nicotinamide Riboside | NR | NR Kinase Pathway | NRK1, NRK2 | Generally well-tolerated. nih.govjinfiniti.com |

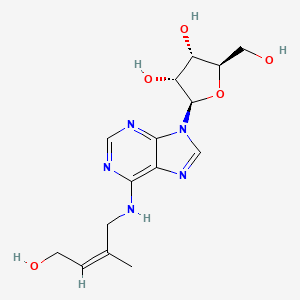

Structure

3D Structure

Properties

CAS No. |

38048-27-0 |

|---|---|

Molecular Formula |

C15H21N5O5 |

Molecular Weight |

351.36 g/mol |

IUPAC Name |

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[[(Z)-4-hydroxy-2-methylbut-2-enyl]amino]purin-9-yl]oxolane-3,4-diol |

InChI |

InChI=1S/C15H21N5O5/c1-8(2-3-21)4-16-13-10-14(18-6-17-13)20(7-19-10)15-12(24)11(23)9(5-22)25-15/h2,6-7,9,11-12,15,21-24H,3-5H2,1H3,(H,16,17,18)/b8-2-/t9-,11-,12-,15-/m1/s1 |

InChI Key |

JMLKMOZXMNZTAS-BAJUWZQUSA-N |

SMILES |

CC(=CCO)CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O |

Isomeric SMILES |

C/C(=C/CO)/CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |

Canonical SMILES |

CC(=CCO)CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O |

Synonyms |

norzeatin riboside |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Nicotinamide Riboside

Endogenous Biosynthesis of Nicotinamide (B372718) Riboside

The endogenous production of nicotinamide riboside is a key process that contributes to the cellular pool of NAD+ precursors. This synthesis occurs through specific enzymatic reactions and can be influenced by microbial systems, particularly in research settings.

Enzymatic Pathways Leading to Nicotinamide Riboside Formation

While much of the focus is on the conversion of NR to NAD+, it's important to note that NR can be formed from other NAD+ precursors. For instance, nicotinamide mononucleotide (NMN) can be dephosphorylated to form NR. nmn.com Research has shown that NMN can be converted to NR extracellularly by the ectoenzyme CD73. nmn.comnih.gov Furthermore, some studies suggest that exogenously supplied NMN must be converted to NR before it can be taken up by certain cells, such as in liver tissue, where it is then re-phosphorylated back to NMN. nih.govbiospace.com This highlights an indirect pathway for NR generation from NMN.

Contribution of Microbial Systems to Nicotinamide Riboside Biosynthesis in Research Models

Microbial systems have been instrumental in understanding the biosynthesis of NAD+ and its precursors. In bacteria, such as Haemophilus influenzae, nicotinamide riboside was identified as a crucial growth factor, highlighting its role in microbial NAD+ metabolism. wikipedia.orgnih.gov This bacterium can utilize NR from its environment to synthesize NAD+. nih.gov In yeast, such as Saccharomyces cerevisiae, NR is also recognized as an NAD+ precursor. cimasci.comyeastgenome.org Yeast can import NR and convert it to NMN through the action of nicotinamide riboside kinase 1 (Nrk1). yeastgenome.org These microbial models have been essential for identifying the genes and enzymes involved in NR metabolism, which have subsequently been found to have homologs in humans. cimasci.com

Conversion of Nicotinamide Riboside to NAD+

Once formed or taken up by the cell, nicotinamide riboside is converted into NAD+ through a key metabolic route known as the nicotinamide riboside kinase (NRK) pathway. bioscientifica.com This pathway provides an alternative to the traditional Preiss-Handler and salvage pathways for NAD+ synthesis.

Nicotinamide Riboside Kinase (NRK) Pathway

The NRK pathway is a two-step process that efficiently converts NR into NAD+. nih.gov The initial and rate-limiting step is the phosphorylation of NR to nicotinamide mononucleotide (NMN). bioscientifica.comnih.gov This reaction is catalyzed by nicotinamide riboside kinases (NRKs). nih.gov Subsequently, NMN is adenylylated by NMN adenylyltransferases (NMNATs) to form NAD+. bioscientifica.comnih.gov This pathway is considered a salvage pathway, as it recycles a vitamin precursor into a vital coenzyme. mdpi.com

NRK1 is a key enzyme in the NRK pathway and has been characterized in various organisms, including yeast and humans. cimasci.com Human NRK1 is ubiquitously expressed in most tissues, with notable levels in the liver and kidney. wikipedia.orgbioscientifica.com It functions as a cytosolic protein. wikipedia.org

Structurally, human NRK1 is similar to Rossmann fold metabolite kinases. nih.govnih.gov Crystal structures have revealed the active site residues essential for its catalytic activity. nih.govnih.gov Studies have shown that NRK1 has a high affinity for nicotinamide riboside. bioscientifica.com Kinetic analyses have determined the Michaelis constant (KM) of NRK1 for NR to be in the micromolar range, indicating efficient binding. bioscientifica.com

NRK1 exhibits substrate specificity. While it efficiently phosphorylates NR, it shows significantly lower activity towards pyrimidine nucleosides like cytidine and uridine. nih.gov Interestingly, NRK1 can utilize both ATP and GTP as phosphate donors for the phosphorylation of NR. nih.govplos.org The enzyme also shows activity towards the anticancer drug tiazofurin. cimasci.complos.org

| Substrate | KM (µM) | kcat (s-1) | kcat/KM (s-1M-1) |

|---|---|---|---|

| Nicotinamide Riboside (NR) | 88 | 0.54 | 6100 |

| Nicotinic Acid Riboside (NaR) | 51 | 0.19 | 3700 |

| Tiazofurin | 180 | 0.48 | 2700 |

| Uridine | >50000 | 0.5 | <10 |

| Cytidine | 30000 | 0.4 | 13 |

NRK2 is the second identified human nicotinamide riboside kinase. cimasci.com Unlike the widely expressed NRK1, NRK2 expression is more tissue-specific, with a predominant presence in muscle tissue, including skeletal and cardiac muscle. wikipedia.orgbioscientifica.com

NRK2 shares a high degree of sequence identity with NRK1 and also functions to phosphorylate NR to NMN. cimasci.com However, there are notable differences in their substrate specificity and kinetics. nih.gov NRK2 also demonstrates a high affinity for NR. bioscientifica.com

A key distinction between the two kinases is their preference for the phosphate donor. NRK2 is specific for ATP and shows very little activity with GTP. nih.govplos.org Furthermore, while both enzymes discriminate against cytidine, NRK2 does not strongly discriminate against the phosphorylation of uridine, unlike NRK1. nih.govplos.org NRK2 also phosphorylates tiazofurin with an efficiency similar to that of NR. nih.gov Like NRK1, NRK2 can also phosphorylate nicotinic acid riboside (NaR). nih.govsapient.bio

| Substrate | KM (µM) | kcat (s-1) | kcat/KM (s-1M-1) |

|---|---|---|---|

| Nicotinamide Riboside (NR) | 190 | 0.74 | 3900 |

| Nicotinic Acid Riboside (NaR) | 63 | 0.34 | 5400 |

| Tiazofurin | 170 | 0.76 | 4500 |

| Uridine | 1100 | 0.94 | 850 |

| Cytidine | >30000 | 0.9 | <30 |

In-Depth Analysis of Norzeatin Riboside Reveals Scant Metabolic Data

An extensive review of scientific literature reveals a significant lack of information regarding the biosynthesis, metabolic pathways, and metabolomics of the chemical compound "this compound." While the compound is cataloged in chemical databases such as PubChem with the chemical formula C15H21N5O5, detailed studies on its metabolic fate in biological systems are not available in the public domain. nih.gov

The inquiry, which requested a detailed article structured around specific metabolic pathways—including kinase-dependent and independent salvage pathways, interplay with NAD+ metabolism, and metabolomic studies—could not be fulfilled for this compound due to the absence of research in these areas.

The provided outline, detailing sections such as "Structural Analysis of Nicotinamide Riboside Kinases and Substrate Binding," "Nicotinamide Riboside Nrk-Independent Salvage Pathways," and "Interplay of Nicotinamide Riboside Metabolism with Other NAD+ Salvage Pathways," pertains specifically to the well-researched NAD+ precursor, Nicotinamide Riboside (NR) . nih.govnih.govfrontiersin.orgwikipedia.orgstanford.eduresearchgate.netresearchgate.netnbinno.com

Extensive research exists for Nicotinamide Riboside, covering its role in NAD+ biosynthesis via Nicotinamide Riboside Kinases (Nrk1 and Nrk2), its metabolism through Nrk-independent pathways, and its interaction with the broader NAD+ salvage machinery involving enzymes like NAMPT. nih.govnih.govfrontiersin.orgnih.govfrontiersin.orgmdpi.com Furthermore, numerous metabolomic and tracer studies have quantified Nicotinamide Riboside and its metabolites in various biological samples and investigated its tissue-specific effects on NAD+ levels. nih.govnih.govmdpi.comnih.govresearchgate.net The influence of gut microbiota on Nicotinamide Riboside metabolism has also been a subject of investigation. dtu.dknih.govnih.gov

In contrast, no such body of work could be identified for this compound. Consequently, generating a scientifically accurate article that adheres to the requested detailed outline for this compound is not possible at this time. The available scientific data does not address its biosynthesis, metabolic processing, or its quantitative analysis in biological systems.

Molecular Mechanisms of Action of Nicotinamide Riboside

Regulation of Cellular NAD+ Homeostasis and Redox Balance

Oral supplementation with NR has been demonstrated to effectively increase NAD+ levels in various tissues. nih.gov The conversion of NR to NAD+ can occur through a two-step or three-step pathway. wikipedia.org In the primary pathway, NR is phosphorylated by nicotinamide (B372718) riboside kinases (NRKs) to form nicotinamide mononucleotide (NMN), which is then adenylylated by NMN adenylyltransferases (NMNATs) to produce NAD+. wikipedia.orgnih.gov This process bypasses the rate-limiting step in the salvage pathway that starts from nicotinamide (NAM). nih.gov

Impact on NAD+/NADH and NADP+/NADPH Ratios in Cellular Compartments

The balance between the oxidized (NAD+, NADP+) and reduced (NADH, NADPH) forms of nicotinamide adenine (B156593) dinucleotides is a critical indicator of the cell's redox state and metabolic health. wikipedia.org Nicotinamide Riboside supplementation has been shown to modulate these ratios, although the effects can vary between different cellular compartments.

The NAD+/NADH ratio is a key regulator of cellular energy metabolism, particularly glycolysis and mitochondrial oxidative phosphorylation. nih.gov In healthy mammalian tissues, the cytoplasmic NAD+/NADH ratio is estimated to be around 700:1, favoring oxidative reactions, while the total cellular ratio is much lower. wikipedia.org Studies have indicated that NR supplementation can lead to an increase in the cytosolic NAD+/NADH ratio. researchgate.net In contrast, the mitochondrial NAD+/NADH ratio is significantly lower, around 8:1 in some estimations. embopress.org

The NADP+/NADPH ratio is crucial for biosynthetic reactions and antioxidant defense. nih.gov Typically, the cellular environment maintains a low NADP+/NADPH ratio, meaning NADPH is the more abundant form. wikipedia.org Research suggests that NR supplementation can also influence this ratio. While some studies have not detected significant changes in NADP+ levels after NR supplementation nih.gov, others note that all NAD+ precursors, including NR, can raise both NAD+ and NADP+ levels. nih.gov The compartmentalization of these effects is an area of ongoing research, with evidence suggesting that the mitochondrial NADP+/NADPH couple is maintained at a distinct potential from the cytoplasmic one. nih.gov

Table 1: Impact of Nicotinamide Riboside on NAD+ Metabolites in Human Studies

| Study Population | NR Dose | Duration | Key Findings on NAD+ Metabolites | Reference |

|---|---|---|---|---|

| Healthy middle-aged and older adults | 1000 mg/day | 6 weeks | Increased NAD+ and NAAD in peripheral blood mononuclear cells (PBMCs); no significant change in NADP, NAM, or NMN. | nih.gov |

| Healthy, middle-aged volunteers | 100, 300, 1000 mg/day | 8 weeks | Increased NAD+, NAAD, ADPR, and Me4PY in whole blood. | nih.gov |

| Overweight but otherwise healthy men | 2000 mg/day | 12 weeks | No significant effect on fasting glucose, HbA1c, or cholesterol. | nih.gov |

| Single human subject | Single dose | N/A | Increased blood NAD+ up to 2.7-fold. | restorativemedicine.org |

| Overweight but otherwise healthy subjects | 100, 300, 1000 mg | 2 weeks | Dose-dependent increases in blood NAD+ of approx. 22%, 51%, and 142% respectively. | restorativemedicine.org |

Activation of NAD+-Dependent Enzymes

The elevation of intracellular NAD+ levels through Nicotinamide Riboside supplementation has a direct impact on the activity of several families of NAD+-dependent enzymes. These enzymes play crucial roles in a wide range of cellular processes, from gene expression and DNA repair to metabolic regulation.

Modulation of Sirtuin Family Deacetylases (SIRT1, SIRT3, SIRT5)

Sirtuins are a class of NAD+-dependent deacetylases that are key regulators of cellular health and longevity. foundmyfitness.com Their activity is intrinsically linked to the availability of NAD+, and thus, NR supplementation can significantly modulate their function. nih.gov

SIRT1: This is the most extensively studied sirtuin and is primarily located in the nucleus. foundmyfitness.com It plays a critical role in regulating gene expression, DNA repair, and inflammation. nih.govfoundmyfitness.com Increased NAD+ levels resulting from NR supplementation have been shown to activate SIRT1. nih.govfoundmyfitness.com This activation is thought to mediate many of the beneficial effects of caloric restriction. foundmyfitness.com

SIRT3: Located in the mitochondria, SIRT3 is a major deacetylase in this organelle and plays a vital role in mitochondrial function and energy homeostasis. nih.gov NR supplementation has been shown to increase SIRT3 activity, which is dependent on mitochondrial NAD+ levels. nih.gov

SIRT5: Also a mitochondrial sirtuin, SIRT5 has weaker deacetylase activity but robust desuccinylase, demalonylase, and deglutarylase activity. nih.gov Interestingly, Nicotinamide Riboside has been identified as a selective allosteric activator of SIRT5's deacetylase activity, independent of its role as an NAD+ precursor. nih.gov This suggests a dual mechanism by which NR can influence SIRT5 function. nih.gov

Influence on Poly (ADP-Ribose) Polymerases (PARPs)

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes involved primarily in DNA repair and the maintenance of genomic stability. nih.gov PARP1 and PARP2 are activated by DNA breaks and utilize NAD+ to synthesize chains of ADP-ribose on target proteins, a process called PARylation. nih.govjhu.edu

During periods of significant DNA damage, the activation of PARPs can lead to a substantial depletion of cellular NAD+ pools. nih.gov By increasing the available NAD+, Nicotinamide Riboside supplementation can support the function of PARPs in DNA repair. nih.gov In some contexts, such as in models of Duchenne's muscular dystrophy, which is characterized by increased PARP activity, NR has been found to decrease PARylation. nih.gov However, it is important to note that supplementing with NR did not appear to influence PARP activity in unstressed cells. researchgate.net

Effects on CD38/157 Ectoenzymes

CD38 is the primary NADase in mammals, an enzyme that hydrolyzes NAD+ to produce cyclic ADP-ribose (cADPR), a calcium-mobilizing second messenger. nih.govfrontiersin.org The activity of CD38 increases with age and can contribute to the age-related decline in NAD+ levels. nih.gov

Mitochondrial Function and Cellular Bioenergetics

Mitochondria are the primary sites of cellular respiration and ATP production, making them central to cellular bioenergetics. frontiersin.org Mitochondrial function is intrinsically linked to NAD+ availability, as NAD+ is a crucial cofactor for the tricarboxylic acid (TCA) cycle and the electron transport chain. mdpi.com

Nicotinamide Riboside supplementation has been shown to have beneficial effects on mitochondrial function, largely through its ability to increase NAD+ levels. restorativemedicine.orghelsinki.fi This enhancement of mitochondrial health is a key aspect of NR's mechanism of action. restorativemedicine.org

Increased NAD+ levels from NR can lead to:

Improved Mitochondrial Biogenesis: NR can increase the levels of PGC-1α, a master regulator of mitochondrial biogenesis, which is the process of generating new mitochondria. restorativemedicine.orgnih.gov

Enhanced Oxidative Phosphorylation: By increasing the substrate for Complex I of the electron transport chain (NADH is oxidized to NAD+), NR can support the process of oxidative phosphorylation, the primary mechanism of ATP production. mdpi.commdpi.com

Increased Spare Respiratory Capacity: In some human studies, NR supplementation has been shown to increase the spare respiratory capacity of monocytes, which is a measure of a cell's ability to produce extra ATP in response to increased energy demand. medrxiv.orgnih.gov

Protection Against Mitochondrial Dysfunction: NR has been shown to protect against mitochondrial dysfunction in various models of disease, including neurodegenerative disorders. restorativemedicine.org In vitro studies have demonstrated that NR can raise NAD+ levels and improve mitochondrial function in cells from patients with Parkinson's disease. restorativemedicine.org

Table 2: Research Findings on Nicotinamide Riboside and Mitochondrial Function

| Model System | Key Findings | Reference |

|---|---|---|

| Mouse model of Alzheimer's disease | Increased brain NAD+ by 70% and PGC-1α by 50%; improved memory. | restorativemedicine.org |

| Stem cells from a Parkinson's disease patient (in vitro) | Raised NAD+ levels and led to significant improvements in measures of mitochondrial function. | restorativemedicine.org |

| GWI mouse model | Restored brain bioenergetics and reduced neuroinflammation. | nih.gov |

| Human clinical trial (CKD patients) | Increased the bioenergetic health index and spare respiratory capacity in monocytes. | medrxiv.orgnih.gov |

| Human twin study | Increased the number of mitochondria in muscle. | helsinki.fi |

Enhancement of Oxidative Phosphorylation and ATP Production

Nicotinamide Riboside has been shown to enhance mitochondrial function, leading to increased oxidative phosphorylation and ATP production. annlabmed.orgbiorxiv.org As a precursor to NAD+, NR supplementation boosts the cellular pool of this essential coenzyme. nih.govmdaconference.org NAD+ is a crucial component of the electron transport chain, where it accepts electrons from various metabolic intermediates and is reduced to NADH. nih.gov This process is fundamental to generating the proton gradient that drives ATP synthesis. nih.gov

Table 1: Impact of Nicotinamide Riboside on Oxidative Phosphorylation and ATP Production

| Finding | Model System | Reference |

|---|---|---|

| Enhanced mitochondrial respiration, membrane potential, and ATP production. | Aged mouse muscle stem cells. | annlabmed.org |

| Increased NAD+/NADH ratio and mitochondrial ATP production. | Mouse model of heart failure. | mdpi.com |

| Improved mitochondrial abundance and function. | Mouse models of mitochondrial myopathies. | nih.gov |

| Upregulated oxidative phosphorylation and electron transport chain processes. | Human midbrain organoids with POLG mutations. | biorxiv.org |

Regulation of Mitophagy and Mitochondrial Dynamics

Mitophagy is a specialized form of autophagy that selectively degrades damaged or superfluous mitochondria, a critical process for maintaining cellular health. tandfonline.com Nicotinamide Riboside has been shown to modulate mitophagy, contributing to mitochondrial quality control. tandfonline.comnih.gov In conditions of cellular stress, such as in neurodegenerative diseases, mitophagy can become impaired, leading to the accumulation of dysfunctional mitochondria. nih.gov

Research has indicated that NR can stimulate mitophagy. tandfonline.comfrontiersin.org For instance, in a mouse model of Alzheimer's disease, NR treatment was found to stimulate mitophagy, which helped to reduce the accumulation of cytoplasmic DNA and subsequent neuroinflammation. frontiersin.org In astrocytes with POLG mutations, which cause mitochondrial dysfunction, treatment with NR and metformin (B114582) rescued defects in mitophagy. nih.gov This was associated with the upregulation of the SIRT1/AMPK pathway and downregulation of the mTOR pathway. nih.gov The process of mitophagy is intricately linked to mitochondrial dynamics (fusion and fission), and NR has been shown to influence the expression of genes related to these processes. tandfonline.comnih.gov

Table 2: Nicotinamide Riboside's Role in Mitophagy and Mitochondrial Dynamics

| Finding | Model System | Key Pathway(s) Involved | Reference |

|---|---|---|---|

| Stimulated mitophagy, reducing cytoplasmic DNA and neuroinflammation. | Mouse model of Alzheimer's disease. | cGAS-STING | frontiersin.org |

| Rescued mitophagy defects and mitochondrial dysfunction. | iPSC-derived astrocytes with POLG mutations. | PINK1/Parkin, AKT/mTOR/AMPK/ULK1 | nih.gov |

| Modulates mitophagy to maintain mitochondrial homeostasis. | General cellular models. | SIRT1-dependent | tandfonline.com |

| Restored mitophagy and improved mitochondrial function. | Patient-derived cells with ATM defects. | Not specified | tandfonline.com |

Role in Reactive Oxygen Species (ROS) Detoxification and Oxidative Stress Response

Reactive oxygen species (ROS) are natural byproducts of mitochondrial respiration and other metabolic processes. annlabmed.org While they have roles in cell signaling, excessive ROS can lead to oxidative stress, damaging cellular components like DNA, proteins, and lipids. researchgate.net Nicotinamide Riboside plays a significant role in mitigating oxidative stress by enhancing the cell's antioxidant capacity. mdaconference.orgmdpi.comresearchgate.net

By boosting NAD+ levels, NR supports the function of NAD+-dependent enzymes involved in ROS detoxification. nih.gov For instance, sirtuins, such as SIRT1 and SIRT3, are NAD+-dependent deacetylases that regulate the expression and activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase. mdpi.comcaldic.com Studies have shown that NR treatment can increase the levels of antioxidant enzymes and reduce markers of oxidative stress. researchgate.net In a mouse model of sepsis, NR administration attenuated oxidative inflammatory tissue damage by inhibiting mitochondrial ROS production and increasing SOD levels. researchgate.net Similarly, in models of doxorubicin-induced cardiomyopathy, NR supplementation is thought to protect cardiomyocytes by increasing NAD+ levels, thereby bolstering the antioxidant defense system. mdpi.com

Table 3: Effects of Nicotinamide Riboside on ROS Detoxification and Oxidative Stress

| Finding | Model System | Mechanism | Reference |

|---|---|---|---|

| Attenuated oxidative inflammatory tissue damage by inhibiting mitochondrial ROS production and increasing SOD levels. | Mouse model of sepsis. | Not specified | researchgate.net |

| Reduced mitochondrial ROS production and inhibited expression of proinflammatory factors. | Mouse model of heart failure. | Not specified | mdpi.com |

| Upregulated SIRT1 and SIRT3, leading to decreased acetylation of antioxidant enzymes. | Mouse models. | SIRT1/SIRT3 activation | caldic.com |

| Reduced oxidative stress in proximal tubular epithelial cells. | In vitro model of kidney cell lipotoxicity. | Activation of SOD2 | biorxiv.org |

Cellular Signaling Pathways Modulated by Nicotinamide Riboside

The effects of Nicotinamide Riboside extend to the modulation of complex cellular signaling networks that govern cell growth, survival, and immune responses. By influencing the availability of NAD+, NR can indirectly control the activity of key signaling proteins and pathways.

Interplay with AKT/mTOR/AMPK/ULK1 Signaling Pathways

The AKT/mTOR and AMPK/ULK1 signaling pathways are central regulators of cellular metabolism, growth, and autophagy. frontiersin.orgd-nb.info The mammalian target of rapamycin (B549165) (mTOR) is a kinase that promotes cell growth and proliferation while inhibiting autophagy. nih.govd-nb.info Conversely, AMP-activated protein kinase (AMPK) is an energy sensor that, when activated by low energy states, promotes catabolic processes like autophagy and inhibits anabolic pathways, in part by suppressing mTOR signaling. frontiersin.orgimrpress.com Unc-51 like autophagy activating kinase 1 (ULK1) is a critical initiator of autophagy that is inhibited by mTOR and activated by AMPK. nih.govd-nb.info

Nicotinamide Riboside has been shown to modulate these interconnected pathways. In a study on astrocytes with POLG mutations, a combination of NR and metformin was found to rescue mitophagy defects by upregulating the SIRT1/AMPK pathway and downregulating the mTOR pathway. nih.gov The activation of AMPK can, in turn, activate ULK1 to initiate autophagy/mitophagy. nih.govd-nb.info This interplay highlights how NR can shift the cellular balance from anabolic to catabolic processes, promoting cellular maintenance and stress resistance.

Table 4: Modulation of AKT/mTOR/AMPK/ULK1 Pathways by Nicotinamide Riboside

| Finding | Model System | Effect on Pathway | Reference |

|---|---|---|---|

| Upregulated SIRT1/AMPK and downregulated mTOR, rescuing mitophagy. | iPSC-derived astrocytes with POLG mutations. | Activation of AMPK, Inhibition of mTOR | nih.govresearchgate.net |

| Activation of SIRT1/mTORC1 pathway suggested as a mechanism for intestinal stem cell rejuvenation. | Mouse intestinal stem cells. | Activation of SIRT1/mTORC1 | mdpi.com |

Modulation of the cGAS-STING Innate Immune Pathway

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system that detects the presence of cytosolic DNA, often a sign of cellular damage or infection. frontiersin.orgdntb.gov.ua Activation of this pathway leads to the production of type I interferons and other pro-inflammatory cytokines. frontiersin.org While crucial for host defense, chronic activation of the cGAS-STING pathway can contribute to sterile inflammation and cellular senescence, which are implicated in aging and age-related diseases like Alzheimer's. frontiersin.orgpnas.org

Nicotinamide Riboside has been found to modulate the cGAS-STING pathway, thereby reducing inflammation. pnas.orgnih.gov In a mouse model of Alzheimer's disease, NR treatment normalized the elevated levels of cGAS and STING, which was associated with reduced neuroinflammation and cellular senescence. pnas.org This effect is partly attributed to NR's ability to enhance mitophagy, which clears damaged mitochondria that can leak mtDNA into the cytoplasm, a potent activator of cGAS. frontiersin.orgnih.gov By reducing the source of cytosolic DNA and modulating the inflammatory response, NR helps to dampen this innate immune pathway. pnas.orgnih.gov

Table 5: Nicotinamide Riboside's Modulation of the cGAS-STING Pathway

| Finding | Model System | Outcome | Reference |

|---|---|---|---|

| Normalized elevated cGAS-STING levels, reducing neuroinflammation and cellular senescence. | Mouse model of Alzheimer's disease. | Reduced inflammation and senescence | pnas.org |

| Reduced cGAS and STING expression in microglia. | Mouse model of light-induced retinal degeneration. | Mitigated microglial activation | nih.gov |

| Stimulated mitophagy to reduce cytoplasmic DNA and cGAS-STING signaling. | Mouse model of Alzheimer's disease. | Decreased neuroinflammation | frontiersin.org |

| NR displayed broader anti-inflammatory effects compared to Urolithin A, potentially through cGAS-STING modulation. | Human microglial cell line (HMC3). | Reduced DNA damage-induced senescence | frontiersin.org |

Contribution to DNA Repair Mechanisms

Maintaining genomic stability is paramount for cellular function and longevity. DNA is constantly under assault from both endogenous and exogenous sources, leading to various forms of damage. Cells have evolved intricate DNA repair mechanisms to counteract this damage. NAD+ is a crucial substrate for a class of enzymes called poly(ADP-ribose) polymerases (PARPs), which play a key role in DNA repair. aginganddisease.orgnih.gov When a DNA strand break is detected, PARP-1 is recruited to the site and uses NAD+ to synthesize poly(ADP-ribose) chains, which signal for the recruitment of other DNA repair factors. nih.govfrontiersin.org

By increasing the availability of NAD+, Nicotinamide Riboside can support robust DNA repair processes. frontiersin.org In conditions of extensive DNA damage, the high activity of PARPs can deplete cellular NAD+ pools, impairing both energy metabolism and further DNA repair. elifesciences.org Supplementation with NR can help replenish these NAD+ levels, thereby sustaining the DNA damage response. frontiersin.org Studies have shown that boosting NAD+ levels with precursors like NR can enhance DNA repair, reduce DNA damage accumulation, and protect against genotoxic stress. frontiersin.orgfrontiersin.orgmdpi.com

Table 6: Role of Nicotinamide Riboside in DNA Repair

| Finding | Model System | Mechanism | Reference |

|---|---|---|---|

| NAD+ supplementation showed benefits in accelerated aging models with DNA repair deficiencies. | DNA repair-deficient mice. | Facilitates DNA damage repair via PARPs. | frontiersin.org |

| Attenuated DNA damage in a mouse model of Alzheimer's disease. | APP/PS1 mutant transgenic mice. | Not specified, linked to increased NAD+. | pnas.org |

| NAD+ repletion is crucial for PARP-1 activity in response to DNA strand breaks. | General cellular models. | Serves as a substrate for PARP-1. | nih.gov |

| Reduced DNA damage-induced cellular senescence. | Human microglial cell line (HMC3). | Not specified, linked to anti-inflammatory effects. | frontiersin.org |

Nicotinamide Riboside in Diverse Cellular and Organismal Research Models

Mechanistic Studies in Yeast Models

Yeast, particularly Saccharomyces cerevisiae, is a powerful model organism for studying fundamental cellular processes, including aging and metabolism. nih.gov Research in yeast has been instrumental in understanding the roles of NAD+ and its precursors. nih.gov

Replicative lifespan (RLS) in yeast is a measure of the number of daughter cells a single mother cell can produce before senescence and is a model for the aging of dividing cells. mpg.demicrobialcell.com While studies have extensively investigated the effects of Nicotinamide (B372718) Riboside on yeast RLS, showing that its administration can extend lifespan, there is currently no scientific literature available that examines the impact of Norzeatin riboside on this process. plos.orgmdpi.comnih.gov

Sir2 is an NAD+-dependent histone deacetylase that plays a crucial role in gene silencing at specific locations in the yeast genome, which is linked to lifespan regulation. biorxiv.orgnih.gov Exogenous Nicotinamide Riboside has been shown to promote Sir2-dependent gene silencing by increasing NAD+ levels. nih.gov There are no available studies investigating whether this compound has any effect on Sir2 or Sir2-dependent gene silencing in yeast.

Research in Mammalian Cell Lines and Primary Cell Cultures

Mammalian cell cultures are essential tools for dissecting cellular pathways and mechanisms relevant to human health and disease.

Cellular energetics, largely driven by mitochondrial function and NAD+ availability, is a key area of metabolic research. riavita.com Nicotinamide Riboside has been shown to improve cellular energetics and mitochondrial function in various mammalian cell models. nih.govnih.gov There is no published research on the effects of this compound on cellular energetics or metabolic adaptations in mammalian cells.

Protecting neurons and their supporting glial cells from damage is a major focus of neuroscience research. Studies on Nicotinamide Riboside have demonstrated neuroprotective effects in various models of neurodegenerative diseases, often linked to the restoration of NAD+ levels and enhancement of mitochondrial function. alzdiscovery.orgnih.govnih.gov No research has been conducted to determine if this compound possesses any neuroprotective properties or mechanisms in neuronal or glial cells.

Skeletal muscle homeostasis, including the specification of different muscle fiber types and the process of regeneration after injury, is influenced by metabolic state and NAD+ availability. Nicotinamide Riboside kinases have been shown to be important for muscle fiber-type specification and metabolic adaptations during regeneration. researchgate.netnih.gov The influence of this compound on these processes in muscle cells has not been investigated.

Modulation of Immune Responses in Microglial Cells

Nicotinamide Riboside (NR) has been shown to modulate the activity of microglia, the primary immune cells of the central nervous system. In a mouse model of Alzheimer's disease, NR treatment was found to promote a protective microglial phenotype. nih.gov This was evidenced by an increased engulfment of amyloid-beta (Aβ) plaques by microglia in the brains of NR-treated mice. nih.gov Furthermore, NR supplementation reduced the expression of proinflammatory cytokines and decreased the activation of both microglia and astrocytes. nih.gov

Research also indicates that NR can suppress microglial activation in models of retinal degeneration. nih.gov In a light-induced retinal degeneration model, NR treatment inhibited the activation of the cGAS-STING pathway in microglia, a key pathway in inflammatory responses to cellular damage. nih.gov By preserving mitochondrial function and reducing the release of damage-associated molecular patterns like double-stranded DNA, NR dampened the subsequent pro-inflammatory response and pyroptosis (a form of inflammatory cell death) in microglia. nih.gov These findings suggest that NR confers neuroprotection in part by attenuating detrimental microglial activation. nih.gov

Antifibrotic Effects and Extracellular Matrix Remodeling in Cell Models

In vitro studies have demonstrated the antifibrotic potential of Nicotinamide Riboside (NR) in various cell types. In a model using human trabecular meshwork (HTM) cells, which are relevant to glaucoma, NR pretreatment was shown to inhibit the fibrotic responses induced by transforming growth factor-beta 2 (TGF-β2). arvojournals.org Specifically, NR treatment reduced the deposition of extracellular matrix (ECM) proteins, such as fibronectin, which is a hallmark of fibrosis. arvojournals.org

Similarly, in studies related to liver fibrosis, NR has been shown to directly inhibit the activation of hepatic stellate cells (HSCs), the primary cell type responsible for liver fibrosis. nih.gov In both primary mouse and human HSCs, NR treatment attenuated their activation, suggesting a direct antifibrotic effect at the cellular level. nih.gov The mechanism appears to involve the restoration of NAD+ levels, which in turn can modulate signaling pathways like the TGF-β/Smads pathway that drives HSC activation and collagen production. mdpi.com

Table 1: Effects of Nicotinamide Riboside (NR) on Fibrosis in Cell Models

| Cell Model | Inducing Agent | Key Findings | Reference |

|---|---|---|---|

| Human Trabecular Meshwork (HTM) Cells | TGF-β2 | Inhibited cell proliferation and migration; reduced expression of fibronectin. | arvojournals.org |

| Primary Mouse and Human Hepatic Stellate Cells | - | Inhibited the activation of hepatic stellate cells. | nih.gov |

Preclinical Research in Animal Models (e.g., Murine Models)

Studies on Metabolic Health and Energy Expenditure

In numerous murine models, Nicotinamide Riboside (NR) has demonstrated beneficial effects on metabolic health and energy expenditure. Supplementation with NR has been shown to protect mice against high-fat diet-induced obesity. nutritionfacts.org This is achieved, in part, by enhancing oxidative metabolism. nutritionfacts.org

One study found that NR supplementation increased whole-body energy expenditure, which was linked to the upregulation of β-oxidation in both skeletal muscle and brown adipose tissue. nih.gov In a diet-induced mouse model of liver fibrosis, while NR did not significantly affect liver steatosis or inflammation, it did lead to a reduction in body weight gain after seven weeks of supplementation and markedly decreased collagen accumulation in the liver. nih.govnih.gov However, the effects can be complex, as another study reported that in female mice on a high-fat diet, NR did not significantly improve liver fibrosis but did improve fibrosis in white adipose tissue. mdpi.com

The metabolic benefits of NR are often linked to its role as a precursor to NAD+, a critical coenzyme in metabolic reactions. nih.gov By boosting NAD+ levels, NR can activate sirtuins, which are key regulators of metabolism. nih.gov It's important to note that the effects of NR can vary depending on the dose and the specific metabolic condition being studied. nih.gov

Table 2: Summary of Nicotinamide Riboside (NR) Effects on Metabolic Health in Murine Models

| Animal Model | Diet/Condition | Key Findings | Reference |

|---|---|---|---|

| Mice | High-fat diet | Enhanced oxidative metabolism, protected against weight gain. | nutritionfacts.org |

| C57BL/6J Mice | High-fat/high-sucrose/high-cholesterol diet | Increased energy expenditure; reduced body weight gain and liver collagen accumulation. | nih.gov |

| Female C57BL/6J Mice | High-fat diet | Improved fibrosis in white adipose tissue. | mdpi.com |

Neurodegenerative Disease Models (e.g., Alzheimer's, Parkinson's)

Nicotinamide Riboside (NR) has emerged as a promising agent in preclinical models of neurodegenerative diseases, largely due to its ability to boost NAD+ levels in the brain. nih.govneurosciencenews.com In a transgenic mouse model of Alzheimer's disease (AD), long-term NR treatment increased brain NAD+ levels, which led to a reduction in neuroinflammation, including decreased activation of microglia and astrocytes. nih.gov The treatment also reduced the expression of the NLRP3 inflammasome, DNA damage, and cellular senescence in the AD mouse brains. nih.gov Functionally, NR treatment improved cognitive and synaptic functions in these mice. nih.gov

Further research in AD mouse models demonstrated that NR promotes a protective microglial phenotype, enhancing the clearance of amyloid-beta plaques. nih.gov The beneficial effects of NR in these models are partly attributed to the modulation of the cGAS–STING pathway, which is involved in the inflammatory response to DNA damage. nih.gov In a viral-induced neurodegeneration model in aged mice, NR supplementation partially rescued neurodegeneration in the hippocampus and reduced the associated inflammatory response from microglia and astrocytes. researchgate.net These findings support the hypothesis that boosting NAD+ levels with NR can enhance neuronal resilience against age-related and disease-specific stressors. researchgate.net

Cardiovascular System Research

Preclinical research in animal models suggests that Nicotinamide Riboside (NR) has cardioprotective effects. nih.gov In animal studies, increasing NAD+ levels through NR supplementation has been shown to reverse age-related changes in arteries. healthline.com This is significant as aging is a major risk factor for cardiovascular disease, leading to stiffer and less flexible blood vessels. healthline.comfrontiersin.org

In a rat model of cardiac ischemia-reperfusion injury, a condition that occurs when blood flow is restored to the heart after a period of being blocked, NR was found to be a promising cardioprotective agent. frontiersin.org Specifically, NR was able to reduce the infarct size, which is the area of dead tissue resulting from the lack of blood supply. frontiersin.org The protective mechanisms are thought to involve the activation of sirtuins, which are NAD+-dependent enzymes that play a role in maintaining cardiac function. nih.gov While these preclinical findings are promising, further research is needed to fully elucidate the mechanisms and translate these findings to human cardiovascular health.

Research on Skeletal Muscle Quality and Function in Aging Models

Studies in aging murine models have investigated the impact of Nicotinamide Riboside (NR) on skeletal muscle. As organisms age, there is a decline in NAD+ levels, which is associated with a decline in mitochondrial function and muscle health. biorxiv.org Research has shown that NR supplementation can increase the number of muscle stem cells and enhance their self-renewal capacity in aging mice. frontiersin.org

In obese adult male rats undergoing calorie restriction, a condition that can lead to muscle wasting, NR supplementation enhanced weight loss while also increasing the relative weight of skeletal muscle tissue, suggesting a protective effect against muscle mass loss. ufrgs.br However, the effects of NR on muscle function are not always straightforward. One study using intravenous NR administration in mice on a Western diet found that while it successfully increased NAD+ levels in skeletal muscle, it did not lead to improvements in muscle respiratory capacity or insulin (B600854) sensitivity. researchgate.net Another study in aged men found that while NR supplementation augmented the skeletal muscle NAD+ metabolome and had anti-inflammatory effects, it did not affect muscle mitochondrial bioenergetics or strength over a 3-week period without exercise training. biorxiv.orgnih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Nicotinamide Riboside (NR) |

| Nicotinamide adenine (B156593) dinucleotide (NAD+) |

| Zeatin |

| Zeatin Riboside |

| Nicotinamide (NAM) |

| Nicotinic Acid (NA) |

| Nicotinamide mononucleotide (NMN) |

| Transforming growth factor-beta 2 (TGF-β2) |

| Fibronectin |

| Carbon tetrachloride (CCl4) |

Impact on Organ-Specific Metabolism (e.g., Liver, Skeletal Muscle, Brown Adipose Tissue, Kidney)

Nicotinamide Riboside (NR) supplementation has been shown to influence the metabolic processes in several key organs by elevating the levels of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular metabolism. nih.govoup.comjci.org Research in various models has demonstrated that by boosting NAD+, NR can modulate metabolic pathways, particularly in the liver, skeletal muscle, brown adipose tissue, and kidneys.

Liver

The liver is a central hub for metabolism, and its health is intrinsically linked to NAD+ availability. Studies indicate that NAD+ levels can decline in metabolic disorders like nonalcoholic fatty liver disease (NAFLD). nih.gov Supplementation with NR has been investigated as a means to counter this decline and support hepatic function.

In mouse models of diet-induced obesity and NAFLD, NR supplementation has been shown to restore hepatic NADP+ and NADPH levels. nih.gov This restoration is associated with improved glucose tolerance, reduced weight gain, and protection against liver steatosis. nih.gov One study found that the body's ability to utilize NR is critical for protecting the liver against damage from a high-fat diet, suggesting a unique role for NR that cannot be fully replicated by other NAD+ precursors. nestlehealthscience.com Research on mice with NAFLD induced by a choline-deficient, amino acid-defined diet showed that while NR treatment led to a trend of increased oxygen consumption, it did not significantly alter the liver's choice of fuel between fats and glucose. diabetesjournals.org

A study combining L-carnitine with NR in mice on a high-fat diet demonstrated a significant reduction in body fat gain and hepatic steatosis (−22%). mdpi.com This combination also reversed negative effects of the high-fat diet on liver metabolism pathways and their associated genetic regulators. mdpi.com

| Research Model | Key Findings | Metabolic Impact | Reference |

|---|---|---|---|

| NAFLD Mice (CDAA diet) | No significant change in fractional oxidation of fatty acids or glucose. | Did not affect substrate (fat vs. glucose) utilization in the liver. | diabetesjournals.org |

| High-Fat Diet Mice (Ldlr -/-.Leiden) | Combination with L-carnitine attenuated hepatic steatosis by 22%. | Reversed detrimental effects on liver metabolism pathways (e.g., ACOX, SCAP, SREBF). | mdpi.com |

| High-Fat Diet Mice | Defective NR metabolism triggered diet-induced liver diseases like fatty liver. | NR utilization is crucial for maintaining resilience during metabolic stress. | nestlehealthscience.com |

| PD and T2D Mice | Restored decreased levels of hepatic NADP+ and NADPH. | Increased NAD+ metabolism, improved glucose tolerance, and protected against liver steatosis. | nih.gov |

Skeletal Muscle

Skeletal muscle relies on NAD+ for energy metabolism, including glycolysis, the TCA cycle, and oxidative phosphorylation. frontiersin.org Research has explored NR's role in muscle homeostasis, regeneration, and aging.

In aged humans, oral NR supplementation was found to successfully augment the NAD+ metabolome within skeletal muscle. nih.govnih.gov However, this increase in NAD+ did not appear to alter mitochondrial bioenergetics or whole-body metabolism. nih.gov Instead, muscle RNA sequencing revealed a downregulation of pathways related to energy metabolism and mitochondria. nih.govnih.gov Conversely, some animal studies suggest that NR supplementation can enhance mitochondrial function. frontiersin.org In healthy, non-NAD+ deficient individuals, current evidence suggests that NR supplementation does not significantly alter skeletal muscle metabolism or improve athletic performance. gssiweb.org

The enzymes Nicotinamide Riboside Kinase 1 and 2 (NRK1/2) are critical for converting NR to NAD+. frontiersin.org Studies using mice lacking these enzymes (NRKdKO) revealed that perturbed NAD+ turnover leads to decreased mitochondrial content and a shift in muscle fiber composition towards more fast-glycolytic fibers. frontiersin.org This indicates that NAD+ synthesis via the NRK pathway is important for determining muscle fiber type and mitochondrial metabolism. frontiersin.org

| Research Model | Key Findings | Metabolic Impact | Reference |

|---|---|---|---|

| Aged Men (Human) | Elevated muscle NAD+ metabolome. | Downregulated energy metabolism and mitochondrial pathways; no change in mitochondrial bioenergetics. | nih.govnih.gov |

| NRK1/2 Double KO Mice | Altered nicotinamide salvage and decreased mitochondrial content. | Shifted fiber type composition to fast-glycolytic (IIB) fibers; delayed muscle regeneration. | frontiersin.org |

| Healthy Humans | Does not appear to alter skeletal muscle metabolism or enhance athletic performance. | Limited benefit in populations without existing NAD+ deficiency. | gssiweb.org |

Brown Adipose Tissue (BAT)

Brown adipose tissue is a key site for thermogenesis, the process of heat production. This metabolic function is heavily dependent on NAD+. Studies in mice show that NAD+ levels and related metabolites in BAT increase markedly upon cold exposure. pnas.org

Research has investigated whether NR can stimulate BAT activity. In mice fed a high-fat diet, NR supplementation led to a decrease in the size of adipocytes in BAT. oup.com In primary adipocytes derived from human BAT, NR treatment in vitro enhanced norepinephrine-stimulated mitochondrial uncoupling, a key process in thermogenesis. oup.comresearchgate.net

| Research Model | Key Findings | Metabolic Impact | Reference |

|---|---|---|---|

| Human BAT-derived Adipocytes (In Vitro) | Enhanced norepinephrine-stimulated mitochondrial uncoupling. | Stimulates thermogenic activity at the cellular level. | oup.comresearchgate.net |

| Human Volunteers (In Vivo) | Did not alter BAT activity or cold-induced thermogenesis. | In vitro effects did not translate to a whole-body metabolic change in this study. | oup.com |

| High-Fat-Diet Fed Mice | Decreased adipocyte cell size in BAT. | Suggests a role in modulating BAT morphology and function under metabolic stress. | oup.com |

Kidney

Chronic kidney disease (CKD) is often associated with metabolic problems, including reduced NAD+ levels and impaired fatty acid oxidation (FAO). jci.orgnih.govjci.org Research in mouse models of Alport syndrome, a genetic disorder that leads to CKD, has shown that NR can be protective for the kidneys. biorxiv.orgbiorxiv.org

In these models, NR supplementation was found to activate renal metabolic pathways that were otherwise impaired. jci.orgnih.gov A key mechanism identified is the stimulation of peroxisome proliferator-activated receptor alpha (PPARα) signaling, which in turn restores fatty acid oxidation, particularly in the proximal tubules of the kidney. nih.govjci.orgbiorxiv.org Single-nuclei RNA sequencing confirmed that NAD+ supplementation primarily restores FAO in these proximal tubule cells. jci.orgnih.gov These findings suggest that by boosting NAD+ and reactivating cellular metabolism, NR can protect the kidney from chronic disease progression. jci.orgbiorxiv.org

| Research Model | Key Findings | Metabolic Impact | Reference |

|---|---|---|---|

| Alport Syndrome Mice (CKD model) | Reduced urinary albumin excretion and renal fibrosis. | Protective against the progression of chronic kidney disease. | jci.orgjci.org |

| Alport Syndrome Mice (CKD model) | Activated impaired renal metabolic pathways via bulk RNA-sequencing. | Stimulated PPARα signaling and restored fatty acid oxidation (FAO) in proximal tubules. | nih.govjci.orgbiorxiv.org |

| Alport Syndrome Mice (CKD model) | Single-nuclei RNA sequencing showed restored FAO specifically in proximal tubule cells. | Identified the primary location and mechanism of NAD+ supplementation benefit in the kidney. | jci.orgnih.gov |

Advanced Analytical and Methodological Approaches in Nicotinamide Riboside Research

Mass Spectrometry-Based Metabolomics for Comprehensive Cytokinin Metabolome Profiling

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a cornerstone for the analysis of the cytokinin metabolome. springernature.com This approach allows for the comprehensive profiling of various cytokinin forms, including free bases, ribosides (like Norzeatin riboside), and glucosides.

Detailed Research Findings: LC-MS methods have been developed for the sensitive and quantitative analysis of natural isoprenoid cytokinins. researchgate.net These methods can achieve baseline chromatographic separation of numerous non-derivatized cytokinins. researchgate.net For routine analysis, a linearity range between 25 (or 75) fmol and 100 pmol can be obtained, with limits of detection often falling between 10 and 50 fmol. researchgate.net Techniques such as matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF-MS) imaging have even been used to visualize the spatial distribution of cytokinins, like trans-zeatin, within plant tissues such as rice roots. acs.org The use of internal standards is crucial for accurate quantification. nih.gov

It is important to note that the "NAD+ metabolome" is a distinct set of metabolites related to nicotinamide (B372718) adenine (B156593) dinucleotide. Research into the NAD+ metabolome focuses on compounds like nicotinamide riboside and its precursors and derivatives, which are not structurally related to cytokinins like this compound. medrxiv.orgnih.gov There is no scientific literature linking this compound to the NAD+ metabolic pathway.

High-Performance Liquid Chromatography (HPLC) Techniques for Quantification of this compound and Its Derivatives

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation and quantification of cytokinins from plant extracts. creative-proteomics.com It is often used as a purification step before mass spectrometry or in conjunction with a UV detector for quantification. springernature.comfoodandnutritionresearch.net

Detailed Research Findings: Reverse-phase HPLC is commonly employed for cytokinin analysis. researchgate.net For instance, a method using a reverse-phase column can separate various cytokinins, which are then detected by a UV detector (typically around 260-280 nm) or introduced into a mass spectrometer. springernature.comnih.gov The combination of HPLC with immunological assays like ELISA has also been recommended to accurately quantify cytokinins in plant extracts. nih.gov The retention time in an HPLC system is a key parameter for identification, as shown in the table below, which illustrates typical separation characteristics for related cytokinin compounds.

| Compound | Typical HPLC Column Type | Example Mobile Phase | Detection Method |

|---|---|---|---|

| trans-Zeatin | Reversed-Phase C18 | Methanol/Water Gradient | UV (269 nm), MS |

| trans-Zeatin Riboside | Reversed-Phase C18 | Methanol/Water Gradient | UV (269 nm), MS |

| Isopentenyladenine | Reversed-Phase C18 | Methanol/Water Gradient | UV (269 nm), MS |

| Isopentenyladenosine | Reversed-Phase C18 | Methanol/Water Gradient | UV (269 nm), MS |

This table provides illustrative examples of HPLC conditions for cytokinin analysis; specific parameters for this compound would require empirical determination.

Spectroscopic Methods in Studying Cytokinin Interactions and Structure

Spectroscopic methods, including UV spectroscopy and Nuclear Magnetic Resonance (NMR), are vital for the structural elucidation and identification of cytokinins. springernature.com

Detailed Research Findings: UV spectroscopy is a non-destructive technique that is complementary to mass spectrometry. springernature.com Cytokinins exhibit a characteristic strong UV absorbance in the 220–300 nm range, which aids in their detection following HPLC separation. springernature.com NMR spectroscopy, while less commonly used for routine quantification due to lower sensitivity compared to MS, is powerful for the definitive structural identification of novel cytokinin metabolites. While specific spectroscopic studies on this compound are not prevalent in the literature, the principles would be the same as for other cytokinins like zeatin and its derivatives.

In Vitro Enzymatic Assays for Cytokinin Oxidase/Dehydrogenase Activity and Other Metabolic Enzymes

The metabolic fate of cytokinins is governed by various enzymes. In vitro assays are crucial for characterizing these enzymes and understanding cytokinin homeostasis.

Detailed Research Findings: A key enzyme in cytokinin degradation is Cytokinin Oxidase/Dehydrogenase (CKX), which irreversibly cleaves the N6-side chain of active cytokinins. scielo.br Spectrophotometric assays have been developed to measure CKX activity. researchgate.net One common method involves monitoring the formation of a Schiff base from the reaction product, which can be read at 352 nm. scielo.brresearchgate.net Such assays are essential for studying how CKX activity regulates cytokinin levels in different plant tissues and developmental stages. scielo.br Other enzymes involved in cytokinin metabolism include glycosyltransferases, which convert active cytokinins into storage forms (conjugates). mdpi.compnas.org Enzymatic assays for these transferases often use radiolabeled substrates to track the formation of the glycosylated product, which is then analyzed by HPLC. pnas.org

The enzyme Nicotinamide Riboside Kinase (NRK) is specific to the NAD+ salvage pathway and catalyzes the phosphorylation of nicotinamide riboside to nicotinamide mononucleotide. medrxiv.orgnih.gov There is no evidence to suggest that this enzyme acts on cytokinin-based ribosides like this compound.

Application of Genetic Manipulation and Gene Deletion Models (e.g., CKX or IPT Knockout)

Genetic engineering has become a powerful tool to investigate the function of cytokinins in plant growth and development. tandfonline.comscdi-montpellier.fr This involves modifying the expression of genes involved in cytokinin biosynthesis or degradation.

Detailed Research Findings: The primary targets for genetic manipulation in cytokinin metabolism are the genes encoding isopentenyl transferase (IPT), which is involved in biosynthesis, and cytokinin dehydrogenase (CKX), responsible for degradation. mdpi.com Studies have shown that down-regulating or knocking out CKX genes can lead to an increase in cytokinin content, resulting in larger flowers and increased seed yield in plants like Arabidopsis. mdpi.comfrontiersin.org Conversely, overexpressing CKX genes leads to cytokinin deficiency and altered growth, such as changes in root and shoot architecture. frontiersin.org These genetic models are fundamental to elucidating the precise roles of cytokinins in regulating agronomically important traits. frontiersin.orgfrontiersin.org The knockout models mentioned in the outline, Nrk1/2, are specific to nicotinamide riboside research and are used to study NAD+ metabolism. medrxiv.org

Structural Biology Techniques (e.g., X-ray Crystallography) for Enzyme-Ligand Complex Analysis

Structural biology techniques, particularly X-ray crystallography, provide atomic-level insights into how cytokinins are recognized and bound by proteins.

Detailed Research Findings: Crystal structures have been solved for cytokinin-specific binding proteins (CSBPs) in complex with cytokinins like zeatin. oup.comiucr.org These proteins belong to the PR-10 family and feature a characteristic fold with a large internal hydrophobic cavity where the cytokinin ligand binds. oup.comfrontiersin.org For example, the crystal structure of the Vigna radiata CSBP complexed with zeatin has been refined to a very high resolution (1.2 Å). oup.comiucr.org These studies reveal the specific amino acid residues and molecular interactions that govern hormone binding. oup.com Such structural information is critical for understanding the basis of hormone perception and signaling in plants. nih.gov More recent work has even shown that these binding proteins can accommodate other phytohormones, suggesting a broader role in hormone regulation. researchgate.net There are no published crystal structures involving this compound.

Future Directions and Emerging Avenues in Nicotinamide Riboside Research

Elucidation of Uncharted Nicotinamide (B372718) Riboside Metabolic Pathways and Intermediates

Nicotinamide Riboside (NR) is a form of vitamin B3 and a well-established precursor to Nicotinamide Adenine (B156593) Dinucleotide (NAD+), a critical coenzyme in cellular metabolism. wikipedia.orgnih.gov The primary metabolic pathway for NR involves its phosphorylation by Nicotinamide Riboside Kinase (NRK) enzymes, NRK1 and NRK2, to form Nicotinamide Mononucleotide (NMN). wikipedia.orgresearchgate.net This intermediate is then adenylylated by NMN adenylyltransferases (NMNATs) to produce NAD+. nih.gov This pathway is a crucial part of the NAD+ salvage pathway, which recycles components to maintain cellular NAD+ pools. researchgate.net

While this core pathway is well-documented, research continues to explore its nuances. For instance, an alternative three-step pathway has been proposed. nih.gov Furthermore, the potential for extracellular conversion of other precursors, such as NMN, into NR for cellular uptake highlights the complexity of NAD+ precursor metabolism. nih.gov Future research aims to fully map the metabolic fate of NR and identify any additional, as-yet-uncharted intermediates and ancillary pathways that could influence NAD+ bioavailability and cellular processes.

Table 1: Key Enzymes in Nicotinamide Riboside Metabolism

| Enzyme | Gene | Function | Location |

| Nicotinamide Riboside Kinase 1 | Nmrk1 | Phosphorylates NR to NMN | Cytosol |

| Nicotinamide Riboside Kinase 2 | Nmrk2 | Phosphorylates NR to NMN | Primarily muscle and heart |

| Nicotinamide Mononucleotide Adenylyltransferase | NMNAT1-3 | Converts NMN to NAD+ | Nucleus, Golgi, Mitochondria |

In-Depth Investigation of Tissue-Specific Responses to Nicotinamide Riboside at the Molecular and Cellular Level

The response to NR supplementation is not uniform across all tissues, a phenomenon largely attributed to the differential expression of metabolic enzymes. nih.gov The NRK1 enzyme is expressed ubiquitously throughout the body, whereas NRK2 expression is more restricted, found predominantly in cardiac and skeletal muscle tissue, with some presence in the liver and brown adipose tissue. nih.gov This differential expression may explain why tissues like muscle are particularly responsive to NR. nih.gov

For example, studies in mice have shown that NR supplementation effectively increases NAD+ levels in the liver and skeletal muscle, leading to enhanced mitochondrial function. nih.govnih.gov In contrast, the impact on NAD+ levels in the brain or white adipose tissue has been less significant in some studies. nih.gov Research in the context of aging has shown NR can restore a more youthful state to hematopoietic stem cells in the bone marrow by modulating mitochondrial function and gene expression. researchgate.net In neurodegenerative disease models, NR has demonstrated protective effects in the brain and retina, alleviating neuroinflammation and preserving neuronal function. mdpi.comnih.gov Understanding these tissue-specific responses is critical for targeting therapies for metabolic and age-related disorders.

Application of Integrative Omics Approaches (Proteomics, Metabolomics, Transcriptomics) to Uncover Holistic Effects

To gain a comprehensive understanding of NR's biological impact, researchers are increasingly employing integrative "omics" approaches. These technologies allow for a holistic view of the molecular changes induced by NR supplementation.

Transcriptomics: Studies have analyzed changes in gene expression following NR administration. In aged mice, NR treatment led to a shift in the transcriptome of hematopoietic stem cells towards that of younger cells, particularly affecting genes related to metabolic regulation. researchgate.net

Proteomics: This approach investigates the entire set of proteins in a cell or tissue. Proteomic analysis of the brain in Alzheimer's disease models treated with NR revealed complex modulations of the proteome in the cortex and hippocampus, providing insights into its neuroprotective mechanisms. nih.gov

Metabolomics: By analyzing the complete set of metabolites, this approach maps the direct biochemical effects of NR. Metabolomic studies have confirmed that NR supplementation boosts the NAD+ metabolome in various tissues and can modulate the reactive species interactome, which is relevant for oxidative stress. nih.govnih.gov

These integrative approaches provide a powerful, unbiased view of how NR affects cellular networks, revealing systemic effects on mitochondrial biogenesis, inflammation, and stem cell function that might be missed by more targeted analyses. nih.gov

Exploration of Nicotinamide Riboside Analogs and Derivatives in Mechanistic Research

The exploration of synthetic analogs and derivatives of NR is a promising avenue for both mechanistic research and therapeutic development. By modifying the core structure of NR, scientists can create tools to probe the NAD+ metabolic network with greater precision or develop compounds with improved properties, such as stability and bioavailability. nih.gov

One example is Dihydronicotinamide Riboside (NRH), a reduced form of NR that has been shown to be a potent NAD+ booster, capable of increasing cellular NAD+ levels more rapidly than NR in some contexts. jinfiniti.com Research has also focused on creating crystalline salt forms of NR, such as Nicotinamide Riboside Chloride, which offers advantageous properties for purification and formulation. nih.gov The synthesis of isotopically labeled NR analogs is also crucial for tracing the metabolic fate of the molecule and accurately quantifying its conversion to NAD+ and other metabolites in vivo. nih.gov

Table 2: Examples of Nicotinamide Riboside Analogs and Derivatives

| Compound | Description | Research Application |

| Nicotinamide Riboside Chloride | A stable, crystalline salt form of NR. | Used in many clinical trials and supplements. |

| Dihydronicotinamide Riboside (NRH) | A reduced and potent NAD+ precursor. jinfiniti.com | Investigating rapid NAD+ boosting and metabolic effects. jinfiniti.com |

| Thionicotinamide-β-d-riboside bromide | A synthetic derivative. | Used in structural and crystallization studies. nih.gov |

Understanding Complex Inter-Compound Interactions within the NAD+ Precursor Network

The body can synthesize NAD+ from several dietary precursors, each utilizing distinct biochemical pathways. elysiumhealth.com Besides NR, these include Nicotinamide Mononucleotide (NMN), Nicotinamide (NAM), Nicotinic Acid (NA), and the amino acid Tryptophan (Trp). researchgate.netelysiumhealth.com These pathways are interconnected, and understanding their interactions is key to optimizing strategies for boosting NAD+.

Development of Advanced In Vivo Models for Long-Term Mechanistic Studies of Nicotinamide Riboside

The use of advanced in vivo models is essential for understanding the long-term effects of NR supplementation on health and disease. Mouse models have been instrumental in this research, particularly those that replicate human conditions.

High-fat diet-induced obesity models in mice have shown that NR can enhance oxidative metabolism, improve mitochondrial function, and protect against metabolic abnormalities. nih.gov In models of aging, long-term NR administration has been shown to improve the function of hematopoietic stem cells, leading to a more youthful bone marrow composition. researchgate.net For neurodegenerative diseases, mouse models of Alzheimer's Disease and glaucoma have been used to demonstrate NR's ability to provide cognitive benefits, reduce neuroinflammation, and protect retinal ganglion cells. mdpi.comnih.gov The development of more sophisticated models, such as those with tissue-specific deletions of key metabolic enzymes like NRK1, will allow for even more precise mechanistic questions to be answered regarding NR's role in health and longevity.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying zeatin riboside in plant samples, and how can cross-reactivity issues be minimized?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is the gold standard for quantification, offering sensitivity down to 1 ng/mL . For immunoassays, radioimmunoassay (RIA) paired with chromatographic separation (e.g., reverse-phase HPLC) minimizes cross-reactivity with structurally similar compounds like zeatin and lupinic acid . Validate assays using parallelism tests and spiked recovery experiments to ensure accuracy.

Q. How should biological samples be prepared to ensure accurate zeatin riboside quantification?

- Methodological Answer : Homogenize plant tissues under liquid nitrogen to prevent enzymatic degradation. Extract using methanol:water (80:20 v/v) with 0.1% formic acid, followed by solid-phase extraction (C18 cartridges). Include deuterated internal standards (e.g., d₅-zeatin riboside) to correct for matrix effects .

Q. What synthesis methods yield high-purity dihydronicotinamide riboside (NRH), and what are their limitations?

- Methodological Answer : Sodium dithionite (Na₂S₂O₄)-mediated reduction of nicotinamide riboside chloride (NRCl) under anaerobic, alkaline conditions (pH 8.0–8.5) achieves 55% yield . Purify immediately via C18 HPLC to avoid oxidation. Note that triflate precursors are cost-prohibitive and hygroscopic, limiting scalability .

Advanced Research Questions

Q. How can researchers resolve discrepancies between immunoassay and chromatographic measurements of zeatin riboside?

- Methodological Answer : Cross-reactivity in RIA (e.g., with zeatin-9-glucoside) necessitates orthogonal validation via LC-MS/MS. Pre-assay chromatographic separation (e.g., reverse-phase HPLC) isolates zeatin riboside from interferents. Report dilution curves to confirm parallelism with standards .

Q. What strategies optimize NRH synthesis for scalability while maintaining stability?

- Methodological Answer : Use SiO₂ as a solid support to enhance reaction efficiency in aqueous NaHCO₃ (1.2 M) under N₂. Post-synthesis, freeze-dry the product and purify via silica column chromatography. Stabilize NRH by storing lyophilized powder at -20°C under argon .

Q. How do environmental factors (pH, O₂, light) influence zeatin riboside stability, and what storage protocols are optimal?

- Methodological Answer : NRH degrades rapidly under acidic conditions (t₁/₂ <24 hrs at pH 3) and in the presence of O₂. Store solutions at pH 9.0 with N₂ overlay to reduce oxidation. Lyophilized NRH remains stable for >60 days at 4°C in the dark .

Q. How can high-throughput methods like inSourcerer improve zeatin riboside detection in complex matrices?

- Methodological Answer : InSourcerer’s diagonal MS²/MS³ spectral matching (similarity cutoff >0.7) identifies zeatin riboside in plant extracts despite matrix interference. Validate with synthetic standards and manual spectral review to confirm identifications .

Q. What experimental design principles ensure reproducibility in NAD+ enhancement studies involving zeatin riboside derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.